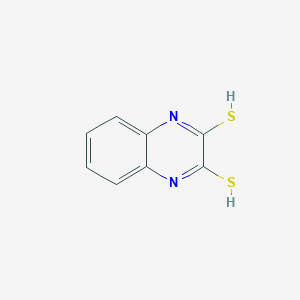

quinoxaline-2,3-dithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBUDXNMBTUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Quinoxaline-2,3-dithiol from 2,3-Dichloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of quinoxaline-2,3-dithiol, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor 2,3-dichloroquinoxaline (B139996). This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the efficient preparation of this target molecule. The versatility of 2,3-dichloroquinoxaline as a building block stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.[1][2][3]

Core Synthetic Strategies

The conversion of 2,3-dichloroquinoxaline to this compound is predominantly achieved through nucleophilic substitution of the two chlorine atoms. The most common and effective methods employ either thiourea (B124793) or sodium hydrogen sulfide (B99878) (NaSH) as the sulfur source.[4][5] Both pathways offer high yields and relatively straightforward procedures.

Route 1: Reaction with Thiourea

This widely used method involves the reaction of 2,3-dichloroquinoxaline with thiourea in an alcoholic solvent, followed by basic hydrolysis and subsequent acidification. This process is reported to produce this compound in good to moderate yields.[4]

Route 2: Reaction with Sodium Hydrogen Sulfide (NaSH)

An alternative and highly efficient method involves the direct reaction of 2,3-dichloroquinoxaline with sodium hydrogen sulfide in ethanol (B145695). This route is noted for its high yield.[4]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with the two primary synthetic routes for ease of comparison.

| Parameter | Thiourea Route | Sodium Hydrogen Sulfide Route |

| Yield | 80-85%[6] | 86%[4] |

| Reaction Time | Reflux followed by a second reflux | 5 hours under reflux[4] |

| Key Reagents | 2,3-dichloroquinoxaline, thiourea, ethanol, NaOH, acid | 2,3-dichloroquinoxaline, NaSH, ethanol, acid |

| Melting Point | 343-345 °C[6] | Not explicitly stated, but expected to be similar |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from 2,3-dichloroquinoxaline.

Protocol 1: Synthesis via the Thiourea Route

This protocol is adapted from established laboratory procedures.[6]

Materials:

-

2,3-Dichloroquinoxaline

-

Thiourea

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Acid (e.g., HCl) for neutralization

-

Round-bottom flask (500-1000 mL capacity is recommended)[6]

-

Reflux condenser

-

Beaker (1000 mL)

-

Filtration apparatus

Procedure:

-

In a large capacity round-bottom flask, combine 2,3-dichloroquinoxaline and thiourea in ethanol.

-

Heat the mixture to reflux for a specified period.

-

After the initial reflux, allow the mixture to cool slightly and add aqueous NaOH.

-

Heat the mixture to reflux for a second time.

-

After the second reflux, cool the reaction mixture and filter it into a large beaker.

-

Neutralize the filtrate with acid to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Synthesis via the Sodium Hydrogen Sulfide Route

This protocol is based on a reported high-yield synthesis.[4]

Materials:

-

2,3-Dichloroquinoxaline

-

Sodium Hydrogen Sulfide (NaSH)

-

Ethanol

-

Acid (e.g., HCl) for neutralization

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.

-

Add sodium hydrogen sulfide to the solution.

-

Heat the reaction mixture under reflux for 5 hours.

-

After the reflux period, cool the mixture.

-

Neutralize the mixture with acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a general workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques. The dithione tautomer is the most stable form.[6]

-

Melting Point: 343-345 °C[6]

-

1H NMR (DMSO-d6): A broad absorption for the S-H proton is expected around 14 ppm. Aromatic protons will also be present.[6]

-

13C NMR (DMSO-d6): Characteristic peaks for the aromatic carbons and the carbon atoms of the dithione group are expected.

It is important to note that this compound is also referred to as quinoxaline-2,3(1H,4H)-dithione, reflecting its tautomeric nature.[4][5] The synthesis of this compound is a key step in the preparation of various quinoxaline (B1680401) derivatives with potential biological activities.[4][5]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

One-Pot Synthesis of Quinoxaline-2,3-dithiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of quinoxaline-2,3-dithiol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While a true one-pot synthesis from basic acyclic precursors remains an area for further research, this document details the most efficient and common methodologies, which involve a sequential one-pot or a two-step process starting from readily available reagents. This guide will cover the core synthetic strategies, detailed experimental protocols, comparative data, and the biological significance of these compounds.

Introduction

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents.[1] Their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, has made them a focal point in drug discovery.[1][2] The introduction of sulfur-containing functional groups, particularly at the 2 and 3 positions of the quinoxaline ring, can significantly modulate their pharmacological profiles. This compound and its derivatives are of particular interest due to their role as versatile intermediates in the synthesis of more complex fused heterocyclic systems and their own intrinsic biological activities.

Core Synthetic Strategies

The most prevalent and efficient route to this compound involves a two-step process. The first step is the one-pot synthesis of the precursor, quinoxaline-2,3(1H,4H)-dione, through the condensation of an o-phenylenediamine (B120857) with oxalic acid. The subsequent step involves the thionation of the dione (B5365651) to yield the desired dithiol.

Step 1: One-Pot Synthesis of Quinoxaline-2,3(1H,4H)-dione

The condensation of o-phenylenediamines with oxalic acid is a classic and reliable method for the synthesis of quinoxaline-2,3(1H,4H)-diones.[3] This reaction can be performed under various conditions, including conventional heating and solvent-free grinding methods, which align with the principles of green chemistry.[3]

Step 2: Thionation of Quinoxaline-2,3(1H,4H)-dione

The conversion of the quinoxaline-2,3(1H,4H)-dione to this compound is typically achieved through thionation. A common method involves the preparation of 2,3-dichloroquinoxaline (B139996) as an intermediate, followed by nucleophilic substitution with a sulfur source like thiourea (B124793).

Experimental Protocols

Protocol 1: One-Pot Synthesis of Quinoxaline-2,3(1H,4H)-dione (Solvent-Free Grinding Method)

This protocol describes a green and efficient one-pot synthesis of quinoxaline-2,3(1H,4H)-dione.[3]

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Mortar and pestle

Procedure:

-

In a mortar, take equimolar amounts of o-phenylenediamine and oxalic acid dihydrate.

-

Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.

-

Continue grinding until the mixture turns into a melt and then solidifies.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is washed with water and dried to afford pure quinoxaline-2,3(1H,4H)-dione.

Protocol 2: Synthesis of 2,3-Dichloroquinoxaline

This protocol details the conversion of quinoxaline-2,3(1H,4H)-dione to 2,3-dichloroquinoxaline.

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, place quinoxaline-2,3(1H,4H)-dione.

-

Add an excess of phosphorus pentachloride or phosphorus oxychloride.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is filtered, washed with water, and dried to yield 2,3-dichloroquinoxaline.

Protocol 3: Synthesis of this compound

This protocol outlines the final step to obtain this compound from 2,3-dichloroquinoxaline.[4]

Materials:

-

2,3-Dichloroquinoxaline

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,3-dichloroquinoxaline and a slight excess of thiourea in ethanol in a round-bottom flask.

-

Reflux the mixture for 2-3 hours.

-

To the hot solution, add an aqueous solution of sodium hydroxide and reflux for another 1-2 hours.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinoxaline-2,3(1H,4H)-dione

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | o-Phenylenediamine, Oxalic Acid | 4M HCl | 2 hours | ~90 | [5] |

| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid | None | 10-15 min | >95 | [3] |

Table 2: Yields for the Synthesis of this compound

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Quinoxaline-2,3(1H,4H)-dione | 2,3-Dichloroquinoxaline | 85-90 | [4] |

| 2 | 2,3-Dichloroquinoxaline | This compound | 80-85 | [4] |

Biological Activity of this compound Derivatives

Quinoxaline derivatives, in general, exhibit a wide range of pharmacological activities.[1] The introduction of sulfur-containing moieties can enhance or modify these activities. While specific data on the biological activities of this compound itself is limited in the provided search results, related sulfur-containing quinoxaline derivatives have shown promising results. For instance, 1,3-dithiolo[4,5-b]quinoxaline derivatives, which can be synthesized from 2,3-dichloroquinoxaline, have shown good antibacterial activity.[6][7] Additionally, various quinoxaline derivatives have been reported to possess antifungal, antiviral, and anticancer properties.[1][8] The dithiol functional groups in this compound make it an excellent scaffold for further chemical modifications to generate libraries of new compounds for biological screening.

Conclusion

The synthesis of this compound derivatives is a valuable endeavor for the development of new therapeutic agents. While a direct one-pot synthesis from simple precursors is not yet well-established, the described two-step process, commencing with a highly efficient one-pot synthesis of quinoxaline-2,3(1H,4H)-dione, provides a reliable and high-yielding route to these important compounds. The use of green chemistry principles, such as solvent-free reactions, in the initial step enhances the overall efficiency and sustainability of the process. Further research into true one-pot, multi-component reactions for the direct synthesis of this compound derivatives is a promising area for future exploration.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. ias.ac.in [ias.ac.in]

- 4. rsc.org [rsc.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Green Synthesis of Quinoxaline-2,3-dithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green and sustainable methods for the synthesis of quinoxaline-2,3-dithiol, a key heterocyclic scaffold in medicinal chemistry and materials science. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. This document details environmentally benign alternatives, focusing on a two-step approach that prioritizes solvent-free reactions, energy efficiency, and the use of greener reagents. The methodologies presented are supported by quantitative data and detailed experimental protocols to facilitate their adoption in the laboratory.

Overview of the Green Synthetic Pathway

The highlighted green synthetic strategy for this compound involves a three-stage process, commencing with the formation of the quinoxaline-2,3-dione precursor, followed by chlorination to 2,3-dichloroquinoxaline, and culminating in the thionation to the target molecule. This pathway is designed to incorporate green chemistry principles at each stage, emphasizing mechanochemistry and the exploration of greener reaction media and energy sources.

Caption: Overall green synthetic workflow for this compound.

Data Presentation: Comparative Analysis of Synthesis Steps

The following tables summarize the quantitative data for each step of the proposed green synthesis, allowing for a clear comparison of different methodologies.

Table 1: Synthesis of Quinoxaline-2,3-dione

| Method | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| Mechanochemical Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | None | Room Temp. | 15-30 min | 85-95 | [1][2] |

| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate | Water, HCl | HCl | Reflux | 1.5-2 h | ~70-80 | [3][4] |

| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | Water (1 mL) | None | - | 3 min | 88 | [4][5] |

Table 2: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3-dione

| Method | Chlorinating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Conventional Heating | POCl₃ | None | 100 °C | 3 h | 92 | [6][7] |

| Conventional Heating | SOCl₂/DMF | 1-Chlorobutane | Reflux | 1 h | 98 | [7] |

Table 3: Synthesis of this compound from 2,3-Dichloroquinoxaline

| Method | Thionating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Conventional Heating | NaSH | Ethanol | Reflux | 5 h | 86 | [8] |

| Conventional Heating | Thiourea | Ethanol | Reflux | - | Moderate | [8] |

| Microwave-Assisted | Nucleophiles | None | 160 °C | 5 min | 69 (amine) | [9] |

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the green synthesis of this compound.

Step 1: Mechanochemical Synthesis of Quinoxaline-2,3-dione

This solvent-free method offers high yields and minimizes waste.[1][2]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Oxalic acid dihydrate (1 mmol, 0.126 g)

-

Mortar and pestle

Procedure:

-

Place o-phenylenediamine and oxalic acid dihydrate in a mortar.

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

-

Continue grinding until the mixture turns into a melt.

-

The reaction is typically complete within 15-30 minutes.

-

The resulting solid melt is then crystallized from water or a water/ethanol mixture to yield pure quinoxaline-2,3-dione.

Caption: Workflow for the mechanochemical synthesis of quinoxaline-2,3-dione.

Step 2: Greener Chlorination of Quinoxaline-2,3-dione to 2,3-Dichloroquinoxaline

While chlorinating agents are inherently harsh, this protocol aims to improve the greenness through a more efficient procedure and careful workup.[7]

Materials:

-

Quinoxaline-2,3-dione (12.3 mmol, 2.0 g)

-

Thionyl chloride (SOCl₂) (24.6 mmol, 2.92 g)

-

N,N-Dimethylformamide (DMF) (0.0673 mmol, 0.5 mg)

-

1-Chlorobutane (20 mL)

-

Ethyl ether

Procedure:

-

In a fume hood, prepare a slurry of quinoxaline-2,3-dione in 1-chlorobutane.

-

Add thionyl chloride to the slurry.

-

Carefully add N,N-dimethylformamide dropwise to the mixture.

-

Reflux the mixture for 1 hour.

-

After completion, cool the reaction to ambient temperature.

-

The product will precipitate as needles. Filter the solid and wash with ethyl ether.

-

Dry the product to obtain 2,3-dichloroquinoxaline.

References

- 1. ias.ac.in [ias.ac.in]

- 2. ijpda.org [ijpda.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecommons.udayton.edu [ecommons.udayton.edu]

An In-depth Technical Guide to the Thione-Thiol Tautomerism in Quinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-dithiol and its tautomeric equivalent, 1,4-dihydroquinoxaline-2,3-dithione, represent a fascinating heterocyclic system with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the thione-thiol tautomerism inherent to this molecule. It details synthetic pathways for the compound and its precursors, presents spectroscopic evidence for the existence of both tautomers, and outlines experimental protocols for their preparation and characterization. While quantitative data on the tautomeric equilibrium is not extensively available in the current literature, this guide establishes a foundational understanding and proposes methodologies for future quantitative and computational investigations.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific compound, this compound, is of particular interest due to the presence of reactive thiol groups and its existence in a tautomeric equilibrium with the 1,4-dihydroquinoxaline-2,3-dithione form. This thione-thiol tautomerism can significantly influence the molecule's chemical reactivity, polarity, and biological interactions. A thorough understanding of this equilibrium is therefore crucial for its application in drug design and materials development.

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in this compound involves the migration of protons between the nitrogen and sulfur atoms of the heterocyclic ring. The two predominant forms in this equilibrium are the dithiol form (this compound) and the dithione form (1,4-dihydroquinoxaline-2,3-dithione).

Caption: The thione-thiol tautomeric equilibrium of this compound.

Qualitative evidence suggests that the dithione form is the more stable tautomer in many conditions[1]. However, the presence of the dithiol form in solution has been confirmed through spectroscopic methods.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available reagents.

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

A common precursor is 1,4-dihydroquinoxaline-2,3-dione, which can be synthesized by the condensation of o-phenylenediamine (B120857) with oxalic acid[2][3][4].

Caption: Synthesis of 1,4-dihydroquinoxaline-2,3-dione.

Synthesis of 2,3-Dichloroquinoxaline (B139996)

The dione (B5365651) is then converted to the more reactive 2,3-dichloroquinoxaline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃)[5][6].

Caption: Synthesis of 2,3-dichloroquinoxaline.

Synthesis of this compound

Finally, this compound is obtained by the reaction of 2,3-dichloroquinoxaline with a sulfur nucleophile, most commonly thiourea (B124793), followed by hydrolysis[1][7].

Caption: Synthesis of this compound.

Spectroscopic Evidence of Tautomerism

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide key evidence for the existence of both the thione and thiol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two tautomers. A key piece of evidence for the dithiol form is the observation of a signal corresponding to the S-H proton. In DMSO-d₆, this signal has been reported to appear at approximately 14 ppm[1]. In contrast, the N-H protons of the precursor, 1,2,3,4-tetrahydroquinoxaline-2,3-dione, are observed as a broad absorption centered around δ 12 ppm[1].

Infrared (IR) Spectroscopy

While a detailed IR analysis of the tautomeric mixture is not extensively reported, characteristic vibrational modes for related structures provide insight. For instance, the IR spectrum of 1,4-dihydroquinoxaline-2,3-dione would be expected to show characteristic C=O stretching vibrations. In similar quinoxaline-2,3-dione systems, these bands are observed in the range of 1750-1610 cm⁻¹[8]. The dithione tautomer would exhibit a C=S stretching band, which is typically found in the region of 1250-1020 cm⁻¹. The dithiol tautomer would be characterized by a weak S-H stretching vibration around 2600-2550 cm⁻¹.

| Spectroscopic Data | Thione Tautomer (Predicted) | Thiol Tautomer (Observed/Predicted) |

| ¹H NMR (S-H) | Not Applicable | ~14 ppm (in DMSO-d₆)[1] |

| ¹H NMR (N-H) | Broad signal | Not Applicable |

| IR (C=S stretch) | ~1250-1020 cm⁻¹ | Not Applicable |

| IR (S-H stretch) | Not Applicable | ~2600-2550 cm⁻¹ (weak) |

Experimental Protocols

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[2][3]

-

Materials: o-Phenylenediamine, Oxalic acid dihydrate, Hydrochloric acid (optional).

-

Procedure (Solvent-free):

-

Thoroughly grind equimolar amounts of o-phenylenediamine and oxalic acid dihydrate in a mortar with a pestle at room temperature.

-

Continue grinding until the mixture melts and then solidifies.

-

Recrystallize the crude product from water or a water/ethanol mixture to obtain pure 1,4-dihydroquinoxaline-2,3-dione.

-

Synthesis of 2,3-Dichloroquinoxaline[5][6]

-

Materials: 1,4-Dihydroquinoxaline-2,3-dione, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

To a stirred solution of 1,4-dihydroquinoxaline-2,3-dione, add phosphorus oxychloride.

-

Reflux the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

-

After completion, distill off the excess POCl₃ under vacuum.

-

Carefully quench the reaction mixture with ice-cold water.

-

Collect the resulting solid by filtration to yield 2,3-dichloroquinoxaline.

-

Synthesis of this compound[1][7]

-

Materials: 2,3-Dichloroquinoxaline, Thiourea, Ethanol, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

In a large round-bottom flask, reflux a mixture of 2,3-dichloroquinoxaline and thiourea in ethanol.

-

After the initial reflux, add an aqueous solution of NaOH to the mixture and reflux again.

-

Filter the hot solution and neutralize the filtrate with acid (e.g., HCl).

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

-

Quantitative and Computational Analysis: Avenues for Future Research

A significant gap in the current literature is the lack of quantitative data on the thione-thiol equilibrium of this compound. Future research should focus on determining the equilibrium constant (K_T) and the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization.

Proposed Experimental Workflow for Quantitative Analysis

Caption: Proposed workflow for quantitative analysis of the tautomeric equilibrium.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities, geometries, and vibrational frequencies of the tautomers. A standard computational protocol would involve:

-

Geometry Optimization: Optimize the geometries of both the thione and thiol tautomers using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain vibrational frequencies for comparison with experimental IR and Raman spectra.

-

Energy Calculations: Calculate the relative electronic and Gibbs free energies of the tautomers to predict the equilibrium position.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to simulate the tautomerism in different solvent environments.

Conclusion

The thione-thiol tautomerism of this compound is a key feature that dictates its chemical and physical properties. This guide has provided a detailed overview of the synthesis and spectroscopic characterization of this important heterocyclic compound. While qualitative evidence points to the predominance of the dithione form, the presence of the dithiol tautomer is confirmed by spectroscopic data. The lack of quantitative data on the tautomeric equilibrium presents a clear opportunity for future research. The experimental and computational workflows outlined herein provide a roadmap for such investigations, which will be crucial for unlocking the full potential of this compound in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and Characterization of 1,4-Dihydroquinoxaline -2, 3-Dione Derivatives-Based Zn (Ii) and Cd (Ii) Complexes. [etd.aau.edu.et]

- 5. benchchem.com [benchchem.com]

- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

Crystal Structure Analysis of Quinoxaline-2,3-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of quinoxaline-2,3-dithiol. While a definitive single-crystal X-ray structure of the parent this compound has not been reported in the reviewed literature, this guide will delve into its synthesis, characterization, and the critical aspect of its tautomerism. Evidence suggests that in the solid state, the more stable tautomer is 1,4-dihydroquinoxaline-2,3-dithione. To provide a thorough analysis of the expected solid-state structure, this guide presents a detailed examination of its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione, for which crystallographic data is available.

Introduction to this compound

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry. This compound, in particular, serves as a versatile precursor and ligand in coordination chemistry.

A crucial characteristic of this compound is its existence in two tautomeric forms: the dithiol form and the dithione form (1,4-dihydroquinoxaline-2,3-dithione). Spectroscopic evidence and theoretical calculations suggest that the dithione tautomer is the more stable form, especially in the solid state.[1] This stability has implications for its crystal packing and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source, such as thiourea (B124793), followed by hydrolysis.

Materials:

-

2,3-Dichloroquinoxaline

-

Thiourea

-

Sodium Hydroxide (B78521) (NaOH), aqueous solution

-

Hydrochloric Acid (HCl), aqueous solution

Procedure:

-

A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.

-

After the initial reflux, an aqueous solution of sodium hydroxide is added to the reaction mixture, and the reflux is continued.

-

The reaction mixture is then cooled and filtered.

-

The filtrate is neutralized with an aqueous solution of hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

The average yield for this reaction is reported to be in the range of 80-85%.[1]

Crystallization

Obtaining single crystals suitable for X-ray diffraction can be challenging due to the compound's low solubility in most common solvents.[1] Recrystallization from high-boiling point polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) by slow evaporation or vapor diffusion may be attempted.

Spectroscopic and Physical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): A characteristic broad absorption peak for the S-H proton is observed around 14 ppm, and aromatic protons are also readily identifiable.[1]

Infrared (IR) Spectroscopy:

-

The IR spectrum provides insights into the tautomeric form present. The presence of a strong C=S stretching vibration and N-H stretching vibrations would support the existence of the dithione tautomer.

Melting Point:

-

The reported melting point is approximately 343-345 °C.[1]

Tautomerism: Dithiol vs. Dithione

The equilibrium between the dithiol and dithione forms is a key aspect of the chemistry of this compound. The dithione form is generally considered to be the more stable tautomer in the solid state.[1]

Tautomeric equilibrium of this compound.

Crystal Structure Analysis of 1,4-Dihydroquinoxaline-2,3-dione (Oxygen Analog)

Due to the lack of a published crystal structure for this compound or its dithione tautomer, we present the crystallographic data for its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione. This provides valuable insight into the likely crystal packing, hydrogen bonding, and overall molecular geometry. The bond lengths of the C=O functions in the crystal structure of 1,4-dihydroquinoxaline-2,3-dione confirm its presence as the dione (B5365651) tautomer in the solid state. The molecule is nearly planar.

Crystallographic Data

The following table summarizes the crystallographic data for 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, a closely related derivative.

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₂ |

| Formula Weight | 212.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1334 (15) |

| b (Å) | 8.4229 (18) |

| c (Å) | 15.292 (2) |

| β (°) | 99.792 (14) |

| Volume (ų) | 905.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.11 |

Data for 1,4-dihydrobenzo[g]quinoxaline-2,3-dione.[2]

Molecular and Crystal Structure

In the solid state, molecules of 1,4-dihydroquinoxaline-2,3-dione derivatives form a three-dimensional network stabilized by intermolecular N—H···O hydrogen bonds, creating two-dimensional layers. Additionally, π–π stacking interactions between the quinoxaline ring systems contribute to the formation of one-dimensional stacks. It is highly probable that the dithione tautomer of this compound would exhibit a similar packing arrangement, with N—H···S hydrogen bonds and π–π stacking interactions playing a crucial role in the crystal lattice.

Workflow for Crystal Structure Analysis

The following diagram illustrates a generalized workflow for the crystal structure analysis of a quinoxaline derivative.

Generalized workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, a comprehensive analysis of its synthesis, spectroscopic properties, and pronounced tautomerism provides a strong foundation for understanding its chemical behavior. The prevailing evidence points to the 1,4-dihydroquinoxaline-2,3-dithione as the more stable tautomer in the solid state. The crystal structure of its oxygen analog, 1,4-dihydroquinoxaline-2,3-dione, serves as an excellent model, suggesting that the solid-state architecture of the dithione is likely dominated by a network of N—H···S hydrogen bonds and π–π stacking interactions. Further research focused on obtaining single crystals of this compound is warranted to definitively confirm its solid-state structure and provide deeper insights for its application in drug development and materials science.

References

An In-depth Technical Guide to the Electrochemical Properties of Quinoxaline-2,3-dithiol Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of quinoxaline-2,3-dithiol (qdt) metal complexes. These compounds have garnered significant interest due to their rich redox chemistry, stemming from the non-innocent nature of the dithiolene ligand, and their potential applications in catalysis, materials science, and medicine. This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes associated chemical and biological pathways.

Introduction to this compound Complexes

This compound is a bidentate ligand that forms stable square-planar or octahedral complexes with a variety of transition metals, including nickel, platinum, palladium, cobalt, and iron. The defining feature of these complexes is the extensive electron delocalization across the metal-dithiolene core. This delocalization means that the ligands actively participate in the redox processes of the complex, a property known as ligand non-innocence.

The electrochemical behavior of these complexes is characterized by a series of accessible, often reversible, one-electron transfer steps. This redox flexibility is crucial for their application in areas such as electrocatalysis, where they can act as electron sinks and sources to facilitate chemical transformations. Furthermore, the electronic properties of these complexes can be fine-tuned by modifying the quinoxaline (B1680401) backbone or the metal center, allowing for the rational design of materials with specific electrochemical characteristics.

Quantitative Electrochemical Data

The electrochemical properties of this compound complexes are typically investigated using cyclic voltammetry (CV). The redox potentials are highly dependent on the central metal ion, the solvent system, and the supporting electrolyte. Below is a summary of available quantitative data for representative complexes.

| Complex | Metal Ion | Redox Couple | E¹/² (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |

| [Ni(qdt)₂]²⁻ | Ni(II) | [Ni(qdt)₂]⁻ / [Ni(qdt)₂]²⁻ | +0.12 to +0.21 | Methanol | Not Specified | [1] |

| [Ni(qdt)₂] (neutral) | Ni(II) | [Ni(qdt)₂]⁰ / [Ni(qdt)₂]⁻ | Not Specified | Not Specified | Not Specified | [2] |

| Diiron-dithiolate with quinoxaline bridge | Fe | Fe(II)Fe(II) / Fe(I)Fe(II) | Irreversible reduction | Acetonitrile (B52724) | 0.1 M Bu₄NPF₆ | [2] |

Note: Data for a wider range of this compound complexes is limited in readily available literature. The provided data for the Ni(II) complex is based on a closely related quinoxaline-6,7-dithiolate system, which is expected to have similar, but not identical, electrochemical properties.

Experimental Protocols

Synthesis of a Representative Complex: Bis(quinoxaline-2,3-dithiolato)nickel(II) dianion, [Ni(qdt)₂]²⁻

This protocol describes a general method for the synthesis of the nickel(II) complex of this compound.

Materials:

-

This compound (H₂qdt)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Tetrabutylammonium (B224687) bromide (Bu₄NBr)

-

Methanol (MeOH)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound in methanol.

-

In a separate flask, dissolve nickel(II) chloride hexahydrate and tetrabutylammonium bromide in methanol.

-

Slowly add the nickel salt solution to the ligand solution with constant stirring.

-

A precipitate should form. Continue stirring the reaction mixture at room temperature for several hours.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Electrochemical Characterization by Cyclic Voltammetry

This protocol outlines the procedure for analyzing the electrochemical properties of a synthesized this compound complex.

Apparatus and Materials:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Solution of the metal complex in a suitable solvent (e.g., acetonitrile or DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (high-purity nitrogen or argon) for deaeration

Procedure:

-

Prepare a solution of the this compound complex of known concentration in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deaerate the solution by bubbling the inert gas through it for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potentials, and scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram and record the data.

-

If desired, perform scans at various scan rates to investigate the reversibility of the redox processes.

Visualizations of Pathways and Workflows

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical analysis of this compound complexes.

Catalytic Cycle for Hydrogen Evolution

Metal dithiolene complexes, including those with quinoxaline-based ligands, are known to be active catalysts for the hydrogen evolution reaction (HER). The following diagram illustrates a plausible catalytic cycle.[3][4][5]

Hypothetical Kinase Inhibition Pathway

Quinoxaline derivatives are widely studied as kinase inhibitors in drug development.[6][7] While specific data for this compound metal complexes is emerging, a hypothetical mechanism of action involves the inhibition of a signaling pathway, such as one mediated by a tyrosine kinase receptor.

Conclusion

The electrochemical properties of this compound complexes are a rich and promising area of research. Their redox activity, coupled with the tunability of their electronic structures, makes them attractive candidates for a range of applications. While the available quantitative data is still somewhat limited, the established synthetic routes and analytical protocols provide a solid foundation for further investigation. The potential for these complexes to act as catalysts and to interact with biological systems underscores the importance of continued research in this field. Future work should focus on expanding the library of characterized complexes to establish more comprehensive structure-property relationships and on exploring their mechanisms of action in both catalytic and biological contexts.

References

- 1. Deconvolution of the Voltammetric Features of a Pt(100) Single-Crystal Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.in [isca.in]

- 3. Research Journal of Chemical Sciences : Metal Complexes of Quinoxaline Derivatives: Review (Part-I) - ISCA [isca.me]

- 4. One dimensional metal dithiolene (M = Ni, Fe, Zn) coordination polymers for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. One dimensional metal dithiolene (M = Ni, Fe, Zn) coordination polymers for the hydrogen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneonline.com [geneonline.com]

- 7. researchgate.net [researchgate.net]

The Coordination Chemistry of Quinoxaline-2,3-dithiol with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-dithiol (qdtH2) stands as a versatile ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of transition metals. The resulting metal dithiolene complexes exhibit rich electronic properties, diverse coordination geometries, and significant potential in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of this compound transition metal complexes, with a focus on their emerging roles in drug development. Detailed experimental protocols, tabulated quantitative data, and visual representations of experimental workflows and biological signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound is a non-innocent ligand containing a redox-active dithiolene moiety fused to a quinoxaline (B1680401) backbone. This unique structure allows it to stabilize transition metals in various oxidation states and participate in electron transfer processes. The coordination typically occurs through the two sulfur atoms, forming a five-membered chelate ring with the metal center. The resulting complexes, often with a square planar or distorted octahedral geometry, have been the subject of extensive research due to their intriguing spectroscopic, electrochemical, and reactive properties.

Synthesis of this compound and its Transition Metal Complexes

The synthesis of this compound and its subsequent complexation with transition metals are foundational to exploring their properties and applications.

Synthesis of this compound (qdtH2)

A common and effective method for the synthesis of this compound involves the thionation of quinoxaline-2,3(1H,4H)-dione.[1]

Experimental Protocol:

-

Preparation of Quinoxaline-2,3(1H,4H)-dione: o-Phenylenediamine (1 mol) and oxalic acid (1.1 mol) are refluxed in 4 N HCl for 4 hours. The resulting precipitate is filtered, washed with water, and dried to yield quinoxaline-2,3(1H,4H)-dione.[2]

-

Thionation: Quinoxaline-2,3(1H,4H)-dione is reacted with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent in a suitable solvent like pyridine (B92270) or toluene (B28343) under reflux.[1]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

General Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes of this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.

Experimental Protocol for the Synthesis of [Ni(qdt)₂]²⁻:

-

This compound (2 mmol) is dissolved in methanol (B129727).

-

A solution of nickel(II) chloride hexahydrate (1 mmol) in methanol is added to the ligand solution.

-

A base, such as tetrabutylammonium (B224687) hydroxide, is added to deprotonate the ligand and facilitate complex formation.

-

The reaction mixture is stirred at room temperature, during which the complex precipitates.

-

The solid product is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.[3]

This general procedure can be adapted for other transition metals like Co(II), Cu(II), and Fe(II) by using the corresponding metal salts.[4][5]

Structural Characterization

The structures of this compound transition metal complexes are typically elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as IR, UV-Vis, and NMR provide complementary information about the coordination environment and electronic structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the complexes. For instance, the complex bis(quinoxaline-2,3-dithiolato-S,S')nickel(II), [Ni(qdt)₂], exhibits a slightly distorted square planar geometry around the nickel center.

Table 1: Selected Bond Lengths and Angles for [Ni(qdt)₂]

| Parameter | Value |

| Ni-S Bond Length | ~2.15 Å |

| S-Ni-S (intraligand) | ~92° |

| S-Ni-S (interligand) | ~88° |

Note: These are approximate values and can vary slightly depending on the crystal packing and counter-ions present.

Spectroscopic Properties

Spectroscopic data are crucial for characterizing these complexes in both solid and solution states.

Table 2: Spectroscopic Data for Selected this compound Transition Metal Complexes

| Complex | IR (cm⁻¹) ν(C=S) | UV-Vis (nm) λmax |

| [Ni(qdt)₂]²⁻ | ~1050 | ~450, ~600, ~850 |

| [Co(qdt)₂]²⁻ | ~1045 | ~550, ~750, ~1100 |

| [Cu(qdt)₂]²⁻ | ~1055 | ~420, ~650 |

Note: The positions of the absorption bands can be influenced by the solvent and the specific counter-ion used.

Electrochemical Properties

The redox-active nature of the dithiolene ligand imparts interesting electrochemical properties to the this compound metal complexes. Cyclic voltammetry is a key technique to probe these properties.

Experimental Protocol for Cyclic Voltammetry:

-

A solution of the complex (e.g., [Ni(qdt)₂]²⁻) is prepared in a suitable solvent like acetonitrile (B52724) or DMF containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is scanned, and the resulting current is measured to obtain the cyclic voltammogram.

Many this compound complexes exhibit multiple reversible or quasi-reversible redox waves, corresponding to both metal-centered and ligand-centered electron transfer processes. For example, [Ni(qdt)₂]²⁻ can undergo a one-electron oxidation.[6] The redox potentials can be tuned by modifying the substituents on the quinoxaline ring.

Table 3: Electrochemical Data for Selected this compound Complexes

| Complex | E₁/₂ (V vs. Ag/AgCl) | Redox Process |

| [Ni(qdt)₂]²⁻ | +0.41 | Ni(II)/Ni(III) or L⁻/L²⁻ |

| [Fe₂(μ-qdt)(CO)₆] | -0.95, -1.50 | Fe(I)/Fe(0), Fe(0)/Fe(-I) |

Note: Potentials are solvent and electrolyte dependent.[7]

Applications

The unique properties of this compound transition metal complexes have led to their exploration in various fields, including catalysis and medicine.

Catalysis

These complexes have shown promise as catalysts, particularly for proton reduction to generate hydrogen gas, a key reaction in the pursuit of clean energy. The mechanism often involves the redox-active ligand facilitating electron transfer and the metal center acting as the site for proton binding and reduction.[8][9][10]

Diagram 1: Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of transition metal complexes of this compound.

Drug Development

Quinoxaline derivatives and their metal complexes have garnered significant attention for their potential as therapeutic agents, exhibiting a range of biological activities.[11][12][13]

Several quinoxaline-based compounds have demonstrated potent anticancer activity.[14][15] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death). For instance, certain quinoxaline derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2.[15] Some derivatives also act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[15] The chelation with transition metals can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved efficacy.

Diagram 2: Proposed Anticancer Signaling Pathway

Caption: A plausible signaling pathway for the anticancer activity of this compound metal complexes, involving apoptosis induction.

Quinoxaline derivatives and their metal complexes have also shown promising activity against various bacterial and fungal strains.[2][16][17] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. Chelation with metal ions can enhance the antimicrobial efficacy by increasing the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[18] Once inside the cell, these complexes can interfere with enzyme function or disrupt the cell membrane, leading to cell death.[18]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of research. The resulting complexes offer a tunable platform to investigate fundamental concepts in electronic structure and reactivity, while also presenting significant opportunities for practical applications. The development of new catalysts for energy-related transformations and the design of novel therapeutic agents with enhanced efficacy are particularly promising avenues for future exploration. This guide provides a foundational understanding and practical protocols to aid researchers in advancing the science and application of these fascinating coordination compounds.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T. Don Tilley Group - Metal Catalysts for Reductive [sites.google.com]

- 9. Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Cobalt-dithiolene complexes for the photocatalytic and electrocatalytic reduction of protons in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]

- 17. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Quinoxaline-2,3-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2,3-dithiol, also known by its tautomeric form 1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the presence of a pyrazine (B50134) ring fused to a benzene (B151609) ring and two thiol groups, make it a versatile building block for the synthesis of novel compounds with diverse biological activities and material properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound, which is crucial for its application in research and development.

This in-depth technical guide provides a detailed overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes tabulated data, detailed experimental protocols, and a workflow diagram to serve as a comprehensive resource for researchers.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. It is important to note that the compound primarily exists in the more stable dithione tautomeric form, 1,4-dihydroquinoxaline-2,3-dithione.[1] This is reflected in the spectroscopic data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | ~14.0 | s, 2H, -SH | [2] |

| Aromatic Protons | m, 4H, Ar-H | [2] | ||

| ¹³C NMR | DMSO-d₆ | Not explicitly reported | - |

Note: The exact chemical shifts for the aromatic protons can vary but are typically observed in the range of 7.0-8.0 ppm.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3120-3200 | N-H stretching | - | |

| Undetected | S-H stretching | Weak | [2] |

| ~1610-1750 | C=S stretching (Thione) | Strong |

Note: The S-H stretching band is often weak and may not be easily observable.

Table 3: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment | Reference |

| Data not available | - | - | - |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source like thiourea (B124793), followed by hydrolysis.[2]

Materials:

-

2,3-dichloroquinoxaline

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture, and the reflux is continued.

-

The resulting solution is filtered and then acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A significant number of scans may be required due to the potential for low solubility.

-

Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place a portion of the resulting fine powder into a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation:

-

A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or DMSO). The solvent should be transparent in the UV-Vis region of interest.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

Data Acquisition:

-

Use a cuvette containing the pure solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Quinoxaline-2,3-dithiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinoxaline-2,3-dithiol in organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various fields, including analytical chemistry, materials science, and pharmaceutical research. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative and quantitative information and presents a detailed experimental protocol for determining solubility to meet specific research and development needs.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. The available information, largely qualitative, is summarized below. It is strongly recommended that researchers experimentally determine quantitative solubility for their specific applications and conditions.

| Solvent | Type | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Ethyl Alcohol (Ethanol) | Protic Solvent | Soluble | ~3.89 g/L (calculated from a 0.02 M solution) |

| Water (acidic) | Protic Solvent | Insoluble | Data not available |

| Most Organic Solvents | - | Generally reported as having low solubility.[1] | Data not available |

| Aqueous NaOH | Aqueous Base | The corresponding sodium salt is water-soluble.[1] | Not applicable |

Note: The quantitative data for ethanol (B145695) is derived from a documented preparation of a 0.02 M reagent solution.[2] The qualitative descriptors are based on observations from synthetic procedures and general statements in the literature.[1] These may vary depending on experimental conditions such as temperature, purity of the compound, and the solvent.

Experimental Protocol: Determination of the Solubility of a Solid in an Organic Solvent

A reliable and commonly employed method for determining the solubility of a solid, such as this compound, in an organic solvent is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time can vary depending on the compound and solvent.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filter the withdrawn sample immediately using a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reaction of Quinoxaline-2,3-dithiol with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and electrophilic reactions of quinoxaline-2,3-dithiol. It details experimental protocols, presents quantitative data for key derivatives, and illustrates reaction mechanisms and biological pathways.

Introduction

This compound, which primarily exists in its tautomeric form, quinoxaline-2,3(1H,4H)-dithione, is a versatile heterocyclic compound. Its nucleophilic sulfur atoms readily react with a variety of electrophilic reagents, making it a valuable scaffold in medicinal chemistry and materials science. The resulting S-substituted derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This guide explores the core reactions of this compound with electrophiles, providing practical information for its application in research and development.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with a sulfur source, such as thiourea (B124793) or sodium hydrosulfide.[1]

General Synthesis Workflow

The overall process for the synthesis and subsequent reaction of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-dichloroquinoxaline using thiourea.

Materials:

-

2,3-Dichloroquinoxaline

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2,3-dichloroquinoxaline and thiourea in ethanol is refluxed.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture, and reflux is continued.

-

The mixture is then filtered.

-

The filtrate is neutralized with acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

This method typically yields the product in high purity and an average yield of 80-85%.[2]

Reactions with Electrophilic Reagents

The sulfur atoms of this compound are highly nucleophilic, especially after deprotonation with a base. This allows for a wide range of S-alkylation and S-acylation reactions.

S-Alkylation Reactions

Reaction with alkyl halides is a common method to introduce alkyl chains at the 2 and 3 positions of the quinoxaline (B1680401) ring.

The S-alkylation proceeds via a nucleophilic substitution mechanism. The dithiol is first deprotonated by a base to form a more potent dithiolate nucleophile, which then attacks the electrophilic carbon of the alkyl halide.

Materials:

-

This compound

-

Benzyl (B1604629) chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of this compound in acetone, add potassium carbonate.

-

Add benzyl chloride to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization.

The following table summarizes the yields and melting points for a selection of 2,3-bis(alkylthio)quinoxaline derivatives.

| Electrophile (R-X) | Product (R Group) | Yield (%) | Melting Point (°C) | Reference |

| Benzyl chloride | Benzyl | - | - | [3] |

| Methyl iodide | Methyl | - | 76-78 | [4] |

| Ethyl iodide | Ethyl | - | - | - |

| 4-Methoxybenzyl chloride | 4-Methoxybenzyl | - | - | [5] |

| tert-Butyl bromide | tert-Butyl | - | - | [6] |

Note: Specific yield and melting point data were not available in all cited sources for direct comparison.

S-Acylation Reactions

This compound can also react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding thioesters.

Materials:

-

This compound

-

Acyl chloride or acid anhydride

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

Dissolve this compound in an anhydrous solvent.

-

Add a base, such as pyridine, to the solution.

-

Slowly add the acylating agent at a controlled temperature (often 0 °C).

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Spectroscopic Characterization

The synthesized S-substituted this compound derivatives can be characterized using various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The disappearance of the S-H proton signal (if observable) and the appearance of new signals corresponding to the introduced alkyl or acyl groups are characteristic. Aromatic protons of the quinoxaline ring typically appear in the range of 7.5-8.5 ppm.

-

¹³C NMR: The carbon signals of the quinoxaline ring and the newly introduced electrophilic groups can be observed and assigned.

IR Spectroscopy

-

The disappearance of the S-H stretching vibration (typically weak) is an indicator of successful substitution.

-

The C=N stretching vibration of the quinoxaline ring is usually observed around 1550-1600 cm⁻¹.

-

For S-acylated products, a characteristic C=O stretching band will be present, typically in the range of 1650-1700 cm⁻¹.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, and S-substituted quinoxaline-2,3-dithiols are no exception. They have been investigated as anticancer agents that can induce apoptosis and as inhibitors of various enzymes.

Apoptosis Induction

Several studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells.[2][7][8] This process is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Enzyme Inhibition

Quinoxaline-based compounds have been identified as inhibitors of several key enzymes involved in disease progression, such as matrix metalloproteinases (MMPs) and PARP-1.[9] The S-substituted derivatives of this compound offer a versatile scaffold for designing selective enzyme inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of S-substituted derivatives. The straightforward nature of its reactions with electrophiles, combined with the significant biological activities of the resulting products, makes it an attractive scaffold for further exploration in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate research in this promising area of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

Synthesis of Quinoxaline-2,3-dithiol Analogues with Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of quinoxaline-2,3-dithiol and its functionalized analogues, compounds of significant interest in medicinal chemistry due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates relevant workflows and biological pathways.

Core Synthesis of this compound

The central scaffold, this compound, exists in tautomeric equilibrium with its dithione form, 1,4-dihydroquinoxaline-2,3-dithione.[4] Its synthesis is primarily achieved through two main routes starting from either quinoxaline-2,3-dione or 2,3-dichloroquinoxaline (B139996).

From Quinoxaline-2,3-dione

This method involves the thionation of the readily available quinoxaline-2,3-dione. A common thionating agent is phosphorus pentasulfide in a suitable solvent like pyridine.[5]

From 2,3-Dichloroquinoxaline

A widely used and efficient method involves the nucleophilic substitution of the chlorine atoms in 2,3-dichloroquinoxaline with a sulfur source. Common reagents include sodium hydrogen sulfide (B99878) or thiourea (B124793) followed by hydrolysis.[4][5] The reaction with sodium hydrogen sulfide in ethanol (B145695) provides a high yield of the desired product after neutralization.[5]

Synthesis of Functionalized Analogues

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The primary points of functionalization are the thiol groups at the 2 and 3 positions.

S-Alkylation: Synthesis of Thioether Derivatives

The thiol groups of this compound can be readily alkylated to form various thioether derivatives. This is typically achieved by reacting the dithiol with alkyl halides in the presence of a base.

A general procedure involves the reaction of 2-chloro-3-methylquinoxaline (B189447) with sodium sulfide to form the corresponding thiosodium salt, which is then reacted with N-substituted chloroacetamides to yield 2-(2-methylquinoxalin-3-ylthio)-N-substituted-acetamides.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dichloroquinoxaline

This protocol is adapted from a procedure utilizing thiourea.[4]

Materials:

-

2,3-Dichloroquinoxaline

-

Thiourea

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a large round-bottom flask (at least 500 mL), reflux a mixture of 2,3-dichloroquinoxaline and thiourea in ethanol.